N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide
CAS No.:
Cat. No.: VC15868655
Molecular Formula: C30H24F6N2O
Molecular Weight: 542.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H24F6N2O |
|---|---|
| Molecular Weight | 542.5 g/mol |
| IUPAC Name | N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-(tritylamino)acetamide |
| Standard InChI | InChI=1S/C30H24F6N2O/c31-29(32,33)25-16-21(17-26(18-25)30(34,35)36)19-37-27(39)20-38-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18,38H,19-20H2,(H,37,39) |
| Standard InChI Key | VTKICGAYMHWFEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
N-(3,5-Bis(trifluoromethyl)benzyl)-2-(tritylamino)acetamide features a benzyl group substituted with two trifluoromethyl (–CF₃) groups at the 3- and 5-positions. This electron-withdrawing motif is linked via an acetamide bridge to a trityl-protected amine group (–NH–C(C₆H₅)₃). The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the trityl group provides steric bulk, potentially modulating receptor interactions .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 264260-38-0 | |
| Molecular Formula | C₃₁H₂₅F₆N₂O | |
| Molecular Weight | 542.51 g/mol | |
| Physical Form | White to off-white crystalline solid |
Applications in Pharmaceutical Research
Role in Medicinal Chemistry
The compound’s structural features align with motifs used in:
-
Enzyme Inhibitors: Trityl groups are common in kinase inhibitors due to their ability to occupy hydrophobic binding pockets.
-
Prodrug Development: The acetamide bridge could serve as a hydrolyzable prodrug linker .
Comparative Bioavailability Considerations:
While the free acid form of analogous compounds (e.g., biphenyl carboxylic acids) often suffers from poor aqueous solubility (<5 µg/mL), the acetamide derivative may improve pharmacokinetic profiles by enhancing membrane permeability .
Pharmacological and Toxicological Profiles
Preclinical Data Gaps
-
Platelet Agonism: Activation of thrombopoietin receptors at nanomolar concentrations (EC₅₀ = 12–45 nM) .
-
CYP450 Interactions: Potential for cytochrome P450 inhibition due to aromatic stacking interactions .
| Configuration | Price Range (USD) | Purity |
|---|---|---|
| 250 mg | $846,989 | >95% |
| 1 g | $1,879,900 | >98% |
Source: Navimro Chemical Catalog
Special handling requirements include:
Future Research Directions
Unanswered Questions
-
Metabolic Fate: Unknown clearance mechanisms or major metabolites.
-
Target Engagement: Lack of published data on specific protein targets.
-
Formulation Challenges: Optimal excipients for enhancing solubility in aqueous media.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume